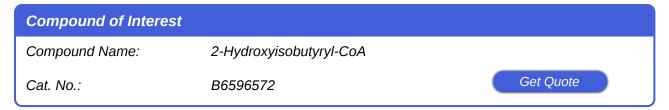


Application Notes and Protocols for Quantitative Proteomics of the 2-Hydroxyisobutyrylome

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Audience: Researchers, scientists, and drug development professionals.

Introduction

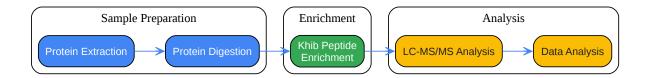
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached to a lysine residue.[1][2][3] This modification has been identified in a wide range of organisms, from bacteria to humans, and has been shown to play a crucial role in regulating various cellular processes.[4][5][6] Khib is involved in the regulation of chromatin structure, gene transcription, and metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[5][7][8] Dysregulation of 2-hydroxyisobutyrylation has been linked to several diseases, including cancer and metabolic disorders.[2][7]

Quantitative proteomics has emerged as a powerful tool to study the dynamics of the 2-hydroxyisobutyrylome, enabling the identification and quantification of thousands of Khib sites. [7][9][10] This allows researchers to understand how the levels of specific Khib modifications change in response to different stimuli or in various disease states. These application notes provide a detailed protocol for the quantitative analysis of the 2-hydroxyisobutyrylome using antibody-based enrichment and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow



The overall workflow for quantitative proteomics of the 2-hydroxyisobutyrylome is depicted below. It involves protein extraction from cells or tissues, followed by enzymatic digestion into peptides. The Khib-containing peptides are then specifically enriched using an anti-Khib antibody. Finally, the enriched peptides are analyzed by LC-MS/MS for identification and quantification.



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Figure 1: General experimental workflow for quantitative 2-hydroxyisobutyrylome analysis.

Detailed Experimental Protocols I. Protein Extraction and Digestion

A successful proteomics experiment begins with proper sample preparation. It is crucial to minimize contamination from external sources like keratins.

Materials and Reagents:

- Lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0, with protease inhibitors)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (sequencing grade)
- Ammonium bicarbonate
- C18 cartridges for desalting

Protocol:



• Cell/Tissue Lysis:

- For cultured cells, wash with ice-cold PBS, then add lysis buffer.
- For tissues, grind to a fine powder in liquid nitrogen and resuspend in lysis buffer.
- Sonicate the lysate on ice to break cellular structures and shear DNA.
- Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the proteins.
- Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.
- Reduction and Alkylation:
 - Add DTT to a final concentration of 5-10 mM and incubate for 1 hour at 37-56°C to reduce disulfide bonds.
 - Cool the sample to room temperature and add IAA to a final concentration of 11-20 mM.
 Incubate in the dark for 45-60 minutes to alkylate cysteine residues.

· Protein Digestion:

- Dilute the protein solution with ammonium bicarbonate (e.g., 50 mM) to reduce the urea concentration to below 2 M.
- Add trypsin at a 1:50 to 1:100 (trypsin:protein) mass ratio and incubate overnight at 37°C.

Peptide Desalting:

- Acidify the peptide solution with trifluoroacetic acid (TFA) to a pH of 2-3.
- Desalt the peptides using a C18 cartridge according to the manufacturer's instructions.
- Dry the desalted peptides in a vacuum centrifuge.



II. Enrichment of 2-Hydroxyisobutyrylated Peptides

The key step in 2-hydroxyisobutyrylome analysis is the specific enrichment of Khib-containing peptides, which are typically of low abundance.

Materials and Reagents:

- NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[4]
- Anti-Khib antibody-conjugated beads
- 0.1% Trifluoroacetic acid (TFA)

Protocol:

- Peptide Resuspension: Dissolve the dried, desalted peptides in NETN buffer.[4][7]
- Affinity Enrichment:
 - Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated beads.[4][7]
 The incubation is typically performed overnight at 4°C with gentle rotation.[4][11]
- Washing:
 - After incubation, wash the beads multiple times with NETN buffer to remove nonspecifically bound peptides.[4][11]
 - Perform a final wash with water to remove any remaining buffer salts.[4]
- Elution:
 - Elute the enriched Khib peptides from the beads using a solution of 0.1% TFA.[7][11]
 - Dry the eluted peptides in a vacuum centrifuge.
- Desalting: Desalt the enriched peptides using a C18 ZipTip or equivalent before LC-MS/MS analysis.



III. LC-MS/MS Analysis

The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify the modification sites.

General Parameters:

- LC System: A nano-flow HPLC system is typically used.
- Column: A reversed-phase C18 column is commonly employed for peptide separation.
- Gradient: A gradient of increasing acetonitrile concentration is used to elute the peptides.
- MS System: A high-resolution mass spectrometer (e.g., Orbitrap) is required for accurate mass measurements.
- Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).[12]

Note: The specific instrument settings will vary depending on the mass spectrometer used. It is important to optimize these settings for the best performance.

Data Presentation and Analysis Quantitative Data Summary

Quantitative data from the LC-MS/MS analysis should be presented in a clear and structured format. The following tables provide templates for summarizing the identified Khib sites and proteins.

Table 1: Summary of Identified 2-Hydroxyisobutyrylated Sites and Proteins



Category	Number
Identified Khib Sites	e.g., 10,367[7]
Identified Khib Proteins	e.g., 2,325[7]
Quantified Khib Sites	e.g., 3,132[1]
Quantified Khib Proteins	e.g., 894[1]

Table 2: Differentially Regulated 2-Hydroxyisobutyrylated Sites

Regulation	Number of Sites	
Upregulated Sites	e.g., 171[1]	
Downregulated Sites	e.g., 257[1]	

Table 3: Example of Quantified 2-Hydroxyisobutyrylated Proteins

Protein Accession	Gene Symbol	Protein Name	Fold Change	p-value
e.g., P02768	ALB	Serum albumin	e.g., 2.5	e.g., 0.001
e.g., P62258	HSP90AA1	Heat shock protein HSP 90- alpha	e.g., -1.8	e.g., 0.023

Bioinformatic Analysis

Following data acquisition and processing, bioinformatics analysis is performed to gain biological insights from the quantitative 2-hydroxyisobutyrylome data.

Common Bioinformatic Analyses:





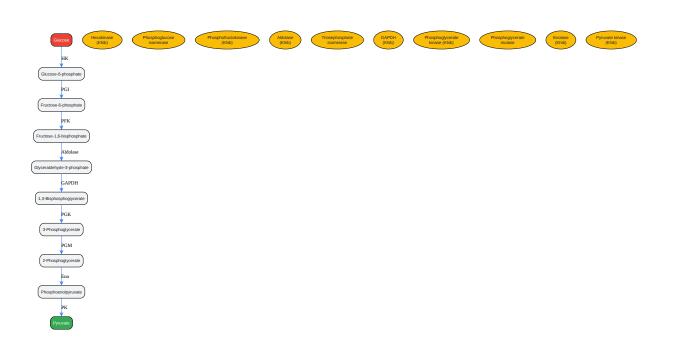


- Gene Ontology (GO) Enrichment Analysis: To identify over-represented biological processes, molecular functions, and cellular components among the differentially regulated Khib proteins.[1][4][7]
- KEGG Pathway Analysis: To map the identified proteins to known metabolic and signaling pathways.[4][5][7]
- Protein-Protein Interaction (PPI) Network Analysis: To visualize the functional networks of the identified Khib proteins.[1]
- Motif Analysis: To identify consensus amino acid sequences surrounding the Khib sites.

Signaling Pathway Visualization

2-Hydroxyisobutyrylation has been shown to be particularly enriched in metabolic pathways.[5] [7] The following diagram illustrates the involvement of Khib in the glycolysis pathway, where several key enzymes are modified.[5][13]





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Figure 2: Key enzymes in the glycolysis pathway are targets of 2-hydroxyisobutyrylation (Khib).

Conclusion

The study of the 2-hydroxyisobutyrylome through quantitative proteomics provides valuable insights into the regulation of cellular processes and its role in health and disease. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate this important post-translational modification. Careful execution of the experimental workflow and thorough data analysis will enable the identification of novel regulatory mechanisms and potential therapeutic targets.

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